N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-2-fluorobenzamide
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Overview
Description
(2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a fluorophenyl group, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE involves multiple steps, typically starting with the preparation of the indole ring system The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE
- **(2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-BROMOPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool for researchers in various fields, as it can be used to explore new biochemical pathways and develop novel therapeutic agents.
Properties
Molecular Formula |
C26H30FN5O5S |
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Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-[(Z)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C26H30FN5O5S/c1-30(2)38(35,36)32-18-19(20-7-4-6-10-24(20)32)17-23(29-25(33)21-8-3-5-9-22(21)27)26(34)28-11-12-31-13-15-37-16-14-31/h3-10,17-18H,11-16H2,1-2H3,(H,28,34)(H,29,33)/b23-17- |
InChI Key |
WPIZTVIGCQOUOM-QJOMJCCJSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCN3CCOCC3)\NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NCCN3CCOCC3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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